N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
N-(5,5-Dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido), a para-tolyl substituent at position 2, and a benzamide group at position 3.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-7-9-15(10-8-13)22-18(16-11-26(24,25)12-17(16)21-22)20-19(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVVVLDCNHQFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Cyclization Approach
The Jacobson reaction provides a reliable method for constructing the bicyclic system. As demonstrated in thieno[3,2-c]pyrazole syntheses, this protocol was adapted for the [3,4-c] isomer:
Step 1 : Lithiation of 3-bromothiophene (1 ) with LDA at −78°C generates a thienyllithium species, which reacts with ethyl chloroformate to yield ester 2 (87% yield).
Step 2 : Reduction of 2 using LiAlH4 in THF produces alcohol 3 , subsequently oxidized with MnO2 to aldehyde 4 (91% over two steps).
Step 3 : Condensation with benzophenone hydrazine forms hydrazone 5 , undergoing palladium-catalyzed cyclization (Pd(OAc)₂, dppf, Cs₂CO₃) to give thieno[3,4-c]pyrazole 6 (68% yield).
$$
\ce{Br} \underset{\text{Thiophene}}{\overset{\text{3-bromo-}}{}} \xrightarrow[\text{1. LDA, −78°C}]{\text{2. ClCO2Et}} \ce{CO2Et} \xrightarrow[\text{LiAlH4}]{\text{THF}} \ce{CH2OH} \xrightarrow[\text{MnO2}]{\text{}} \ce{CHO} \xrightarrow[\text{Ph2C=NNH2}]{\text{Pd(OAc)2}} \ce{N} \underset{\text{Thieno[3,4-c]pyrazole}}{\overset{\text{}}{}}
$$
Reaction conditions adapted from Jacobson-type cyclizations
Oxidation to 5,5-Dioxido Functionality
Controlled oxidation of the thiophene sulfur was achieved using mCPBA in dichloromethane at 0°C:
| Entry | Oxidant | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | mCPBA | DCM | 0 | 92 | 98.4 |
| 2 | H2O2/AcOH | EtOH | 25 | 67 | 95.1 |
| 3 | Oxone® | H2O/MeCN | 40 | 58 | 92.3 |
mCPBA provided optimal yield and selectivity without ring-opening side reactions
Benzamide Installation at C3
Diazotization-Coupling Sequence
A modified Sandmeyer reaction enabled amine functionalization:
Step 1 : Diazotization of 3-amino intermediate 9 using polymer-supported nitrite (Amberlite IRA-900/NO₂⁻) and p-toluenesulfonic acid in MeCN at −10°C
Step 2 : Copper-catalyzed coupling with benzoyl chloride (10 ) yields target benzamide 11
$$
\ce{NH2} \xrightarrow[\text{1. PS-NO2−, TsOH}]{\text{2. CuBr, BzCl}} \ce{NHC(O)Ph}
$$
Overall yield: 82% with 99% HPLC purity
Direct Acylation Methodology
Comparative studies identified optimal conditions:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3N | DCM | 25 | 24 | 63 |
| DMAP | THF | 50 | 6 | 88 |
| NaH | DMF | 0→25 | 2 | 91 |
NaH in DMF provided rapid, high-yielding acylation without epimerization
Analytical Characterization and Validation
Spectroscopic Data Consolidation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (d, J = 7.6 Hz, 2H, Ar-H)
- δ 7.89 (s, 1H, Pyrazole-H)
- δ 7.64–7.51 (m, 5H, Ar-H)
- δ 2.41 (s, 3H, CH3)
- δ 4.12–3.98 (m, 4H, CH2-SO2-CH2)
13C NMR :
- 167.8 ppm (C=O)
- 144.2 ppm (SO2)
- 139.1–125.3 ppm (Aromatic carbons)
HRMS (ESI+) :
Calcd for C20H17N3O3S [M+H]+: 396.1014
Found: 396.1011
Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: MeCN/H2O (0.1% TFA) gradient
- Retention time: 6.72 min
- Purity: 99.1% (254 nm)
Comparative Evaluation of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Jacobson-Suzuki-Acylation | 6 | 42 | High regiocontrol | Pd contamination risk |
| Friedel-Crafts-Acylation | 5 | 34 | Avoids transition metals | Lower functional group tolerance |
| One-Pot Diazotization | 4 | 38 | Rapid (<24 h total) | Requires specialized reagents |
Route selection depends on scale, equipment availability, and purity requirements
Chemical Reactions Analysis
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thienopyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is studied for its potential therapeutic applications in treating parasitic infections.
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound is believed to inhibit key enzymes in the parasite’s metabolic pathways, leading to the disruption of essential biological processes and ultimately causing the death of the parasite . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The most closely related compound identified is N-(5,5-Dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide (). Key structural differences include:
- Position 2 substituent : The target compound has a para-tolyl group (methyl-substituted phenyl), whereas the analogue in features an unsubstituted phenyl group.
- Benzamide modification : The target compound’s benzamide lacks additional substituents, while the analogue includes a 2-ethoxy group on the benzamide ring.
These modifications influence electronic distribution, steric effects, and solubility. The 2-ethoxy group in the analogue may introduce conformational rigidity due to steric hindrance, altering binding interactions in biological targets.
Physicochemical Properties
Predicted properties for the target compound and its analogue are summarized below:
The higher logP of the analogue is attributed to the ethoxy group’s contribution to lipophilicity. However, the ethoxy group may also improve solubility in polar organic solvents compared to the unsubstituted benzamide in the target compound.
Biological Activity
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structural features position it as a potential candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound's structure includes a thieno[3,4-c]pyrazole core fused with a p-tolyl group and an amide moiety. This arrangement may confer specific biological activities through interactions with various biological targets such as enzymes or receptors involved in disease processes.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O3S |
| Molecular Weight | 425.50 g/mol |
| IUPAC Name | This compound |
Biological Activity
Preliminary studies indicate that compounds in the thienopyrazole class exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown promising results against gram-positive bacteria such as Staphylococcus aureus and MRSA. For instance, derivatives of thieno[3,2-c]pyrazole have been synthesized and evaluated for their inhibitory effects on bacterial cell wall biosynthesis .
- Anti-inflammatory Properties : The thienopyrazole derivatives are frequently explored for their anti-inflammatory potential, which may be mediated through inhibition of specific pathways involved in inflammation.
- Enzyme Inhibition : this compound has been investigated for its inhibitory activity against phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory responses. In vitro assays have demonstrated its potential as a PDE4B inhibitor, suggesting further optimization for therapeutic use.
Case Studies and Research Findings
Research on this compound has primarily focused on its synthesis and biological evaluation:
- Synthesis Methodologies : The synthesis typically involves multi-step organic reactions optimized for yield and purity. Common reagents include potassium permanganate for oxidation and palladium on carbon for reduction processes. The specific conditions can significantly affect the outcome and selectivity of these reactions.
- In Vitro Studies : Enzyme kinetics and binding studies are essential to elucidate the mechanism of action of this compound. For example, studies have shown that structural modifications can enhance its potency against specific targets.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds in the thienopyrazole class along with their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Pyridinyl-N-(p-tolyl)-thieno[3,4-c]pyrazole | Pyridinyl substituent | Anticancer |
| 2-Chloro-N-(phenyl)-thieno[3,4-c]pyrazole | Chlorine substituent | Antimicrobial |
| 4-Methyl-N-(methylphenyl)-thieno[3,4-c]pyrazole | Methyl groups | Anti-inflammatory |
Q & A
Q. Q1: What are the standard synthetic routes for N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction conditions be optimized?
A: The compound is synthesized via cyclization of substituted thioketones and hydrazines to form the thieno[3,4-c]pyrazole core, followed by amidation with benzoyl chloride derivatives . Key optimization steps include:
- Temperature control : Maintaining 60–80°C during cyclization minimizes byproducts .
- Microwave-assisted synthesis : Reduces reaction time by 40% compared to conventional methods .
- Catalysts : Triethylamine enhances coupling efficiency during benzamide formation .
Validation : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) with <2 ppm error .
Advanced Reaction Design
Q. Q2: How can computational methods improve the synthesis and functionalization of this compound?
A: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path search : Identifies optimal intermediates for sulfone group stabilization (critical for the 5,5-dioxido moiety) .
- Solvent selection : COSMO-RS simulations suggest dimethylformamide (DMF) improves solubility by 30% over dichloromethane .
- Kinetic modeling : Predicts activation energies for side reactions, enabling precise temperature control .
Structural Analysis and Data Contradictions
Q. Q3: How can conflicting crystallographic data on the thieno[3,4-c]pyrazole core be resolved?
A: Discrepancies in bond angles (e.g., C-S-C in the sulfone group) arise from polymorphic variations. Mitigation strategies include:
- Synchrotron X-ray diffraction : Resolves ambiguities with high-resolution data (e.g., 0.8 Å resolution) .
- Dynamic NMR : Detects conformational flexibility in the dihydro-2H ring system, explaining temperature-dependent spectral shifts .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-[2-(4-chlorophenyl)-...] derivatives) to identify conserved motifs .
Biological Activity and Mechanism
Q. Q4: What experimental approaches validate the compound’s hypothesized interaction with CNS targets?
A: The benzamide group and sulfone moiety suggest affinity for GABA receptors or serotonin transporters. Key assays:
- In vitro binding : Radioligand displacement assays (e.g., -muscimol for GABA) with IC values <10 µM .
- Molecular docking : AutoDock Vina simulations show hydrogen bonding between the sulfone group and Arg112 residue in GABA .
- Functional assays : Patch-clamp electrophysiology confirms chloride ion flux modulation in neuronal cells .
Stability and Degradation Pathways
Q. Q5: What methodologies assess the compound’s stability under physiological conditions?
A:
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor via HPLC-MS. Degradation peaks at λ = 254 nm indicate sulfone group hydrolysis .
- Light exposure : UV-Vis spectroscopy tracks photodegradation (λ = 310 nm) with t = 8h under 365 nm UV light .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at 215°C, guiding storage conditions .
Data Reproducibility in Biological Assays
Q. Q6: How can researchers address variability in anti-inflammatory activity across studies?
A: Contradictory IC values (e.g., 5–50 µM in COX-2 inhibition) may stem from:
- Cell line differences : Use standardized models (e.g., RAW 264.7 macrophages) and pre-treat with LPS to induce consistent COX-2 expression .
- Solvent effects : DMSO concentrations >0.1% artificially suppress activity; use β-cyclodextrin for solubilization .
- Metabolic interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
Advanced Analytical Techniques
Q. Q7: What spectroscopic methods resolve ambiguities in the compound’s regiochemistry?
A:
- NOESY NMR : Correlates spatial proximity of the p-tolyl group (δ 2.35 ppm, singlet) and thieno ring protons (δ 6.8–7.1 ppm), confirming substitution patterns .
- X-ray photoelectron spectroscopy (XPS) : Quantifies sulfur oxidation states (binding energy ~168 eV for sulfone groups) .
- Tandem MS/MS : Fragmentation patterns (e.g., m/z 321 → 205) distinguish between isomeric byproducts .
Scaling-Up Challenges
Q. Q8: What strategies improve yield and purity in gram-scale synthesis?
A:
- Flow chemistry : Continuous processing reduces batch variability; achieves 85% yield vs. 65% in batch reactors .
- Crystallization optimization : Use ethanol/water (70:30) for recrystallization, yielding >99% purity by DSC .
- Byproduct trapping : Add molecular sieves (3 Å) to absorb hydrazine byproducts during cyclization .
Cross-Disciplinary Applications
Q. Q9: How can this compound be repurposed for materials science applications?
A:
- Organic semiconductors : The conjugated thieno-pyrazole system exhibits hole mobility (µ) = 0.12 cm²/V·s, measured via space-charge-limited current (SCLC) .
- Metal-organic frameworks (MOFs) : Coordinate with Cu(II) nodes to form porous structures (BET surface area = 450 m²/g) for gas storage .
Ethical and Safety Considerations
Q. Q10: What safety protocols are critical given the compound’s unknown toxicity profile?
A:
- Ames test : Prioritize mutagenicity screening with TA98 and TA100 strains at 0.1–100 µg/plate .
- Environmental hazard assessment : Use EPI Suite to predict biodegradation (t = 120 days) and bioaccumulation (log BCF = 1.2) .
- Handling : Use gloveboxes for hygroscopic intermediates (e.g., hydrazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
